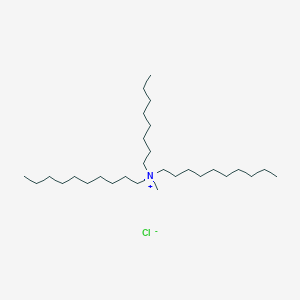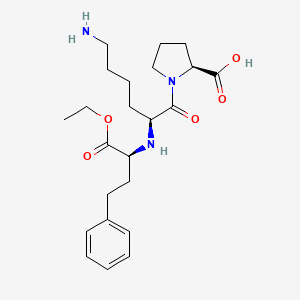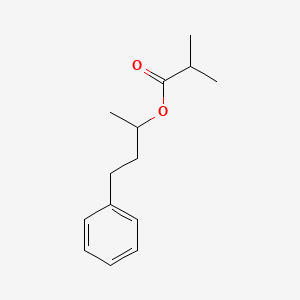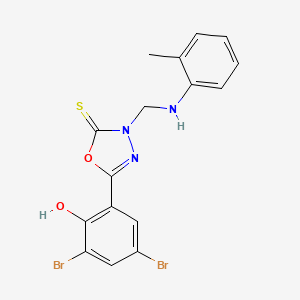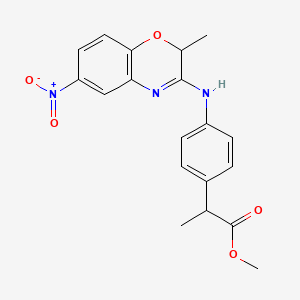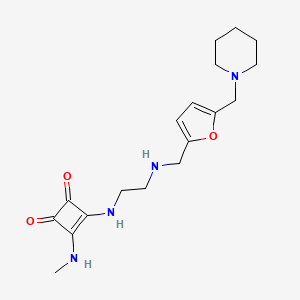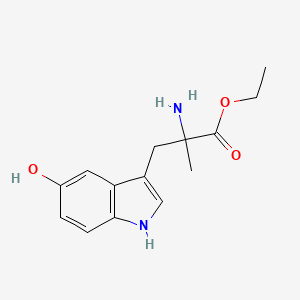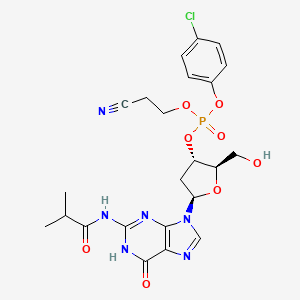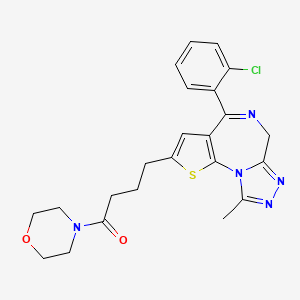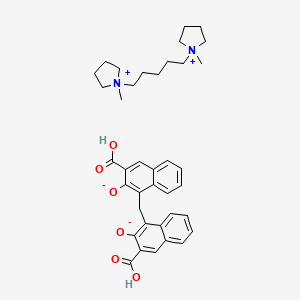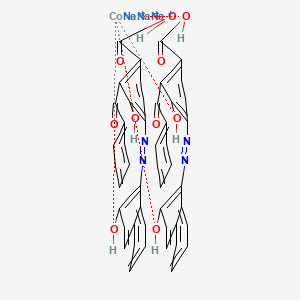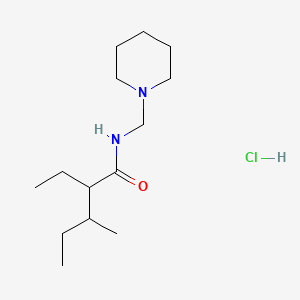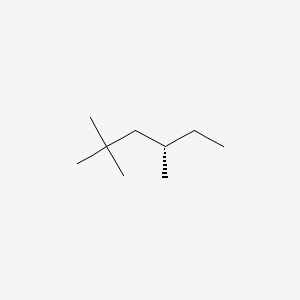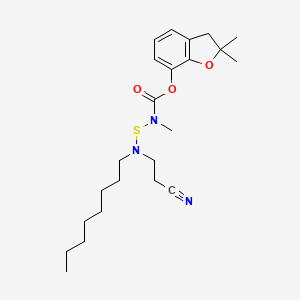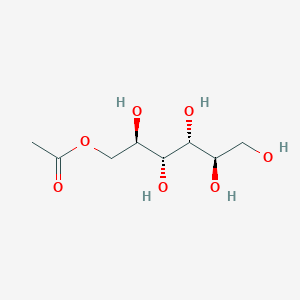
Mannitol 1-acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mannitol 1-acetate is a derivative of mannitol, a naturally occurring six-carbon sugar alcohol. Mannitol is widely used in the food and pharmaceutical industries due to its properties as a natural sweetener with low metabolism and no glycemic index . This compound retains many of these beneficial properties while offering unique chemical characteristics that make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Mannitol 1-acetate can be synthesized through the acetylation of mannitol. The process typically involves the reaction of mannitol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation at the 1-position of mannitol .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade acetic anhydride and catalysts, with stringent control over reaction parameters to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Mannitol 1-acetate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert this compound back to mannitol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of mannitol-derived aldehydes or acids.
Reduction: Regeneration of mannitol.
Substitution: Formation of various mannitol derivatives with different functional groups.
Applications De Recherche Scientifique
Mannitol 1-acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other derivatives.
Biology: Employed in studies related to carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential use in drug delivery systems and as an osmotic diuretic.
Industry: Utilized in the production of biodegradable polymers and as a stabilizer in food products
Mécanisme D'action
The mechanism of action of mannitol 1-acetate is closely related to its parent compound, mannitol. Mannitol exerts its effects by elevating blood plasma osmolality, resulting in enhanced flow of water from tissues into interstitial fluid and plasma. This property is particularly useful in reducing intracranial and intraocular pressure . This compound is believed to retain these osmotic properties while offering additional benefits due to its acetylated structure .
Comparaison Avec Des Composés Similaires
Mannitol: The parent compound, widely used as a sweetener and osmotic diuretic.
Sorbitol: Another sugar alcohol with similar properties but different metabolic pathways.
Xylitol: A sugar alcohol used as a sweetener with distinct chemical properties.
Uniqueness of Mannitol 1-acetate:
Propriétés
Numéro CAS |
28976-37-6 |
|---|---|
Formule moléculaire |
C8H16O7 |
Poids moléculaire |
224.21 g/mol |
Nom IUPAC |
[(2R,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] acetate |
InChI |
InChI=1S/C8H16O7/c1-4(10)15-3-6(12)8(14)7(13)5(11)2-9/h5-9,11-14H,2-3H2,1H3/t5-,6-,7-,8-/m1/s1 |
Clé InChI |
XEMCIUAYUWMMMF-WCTZXXKLSA-N |
SMILES isomérique |
CC(=O)OC[C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
SMILES canonique |
CC(=O)OCC(C(C(C(CO)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


